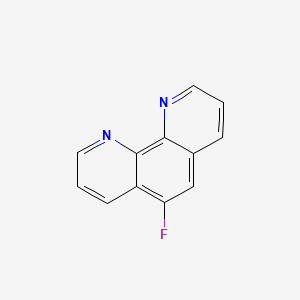

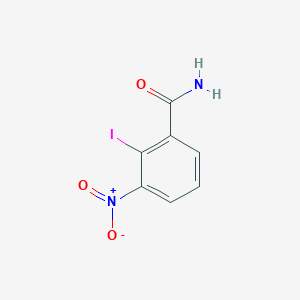

5-Fluoro-1,10-phenanthroline

Descripción general

Descripción

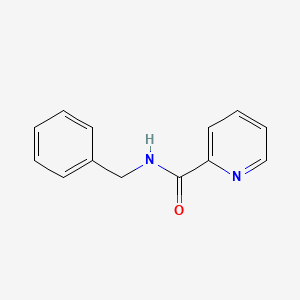

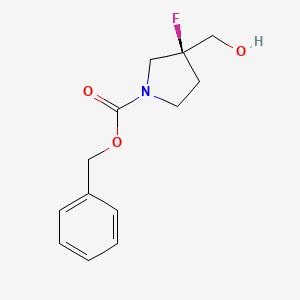

5-Fluoro-1,10-phenanthroline is a derivative of 1,10-phenanthroline . It has several appealing structural and chemical properties such as rigidity, planarity, aromaticity, basicity, and chelating capability . These properties make it a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry .

Synthesis Analysis

The synthesis of 1,10-phenanthroline derivatives has been explored in various studies . For instance, an efficient approach to the synthesis of diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid was elaborated. Direct nucleophilic substitution with 4,7-dichloro-1,10-phenanthroline precursors opened access to difluoro derivatives in high yield .Molecular Structure Analysis

1,10-Phenanthroline entails several appealing structural and chemical properties: rigidity, planarity, aromaticity, basicity, chelating capability . This makes it a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry . In a study, each Cu+ ion is five-coordinated by four basal N atoms and one oxygen atom, and the coordination geometry around each Cu+ ion is an irregular square pyramid .Chemical Reactions Analysis

1,10-Phenanthroline has been used as a chromogenic agent in spectrophotometric methods for the determination of iron species . The F− reacts with Fe3+ to form ferric fluoride which does not react with 1,10-phenanthroline, so F− was a complexing agent to modify the 1,10-phenanthroline method .Physical And Chemical Properties Analysis

1,10-Phenanthroline has several appealing structural and chemical properties: rigidity, planarity, aromaticity, basicity, chelating capability . These properties make it a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry .Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-Fluoro-1,10-phenanthroline has been involved in various synthesis and characterization studies. For instance, Nycz et al. (2019) explored new approaches for synthesizing 4,7-dichloro-1,10-phenanthrolines and their derivatives, including 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline. These compounds were characterized using techniques like MS, HRMS, GC-MS, and NMR, offering insights into their electrochemical properties (Nycz et al., 2019).

Fluorescence Sensors

A study by Arachchi et al. (2020) demonstrated the use of 5-amino-1,10-phenanthroline and 5-chloro derivatives as turn-off fluorescence sensors for detecting Fe(II) ions. These derivatives showed improved sensitivity and selectivity compared to unmodified phenanthroline (Arachchi et al., 2020).

Ionophores for Alkali Metal Ions

Sugihara and Hiratani (1996) reported on the use of 1,10-phenanthroline derivatives, including 2,9-dialkyl phenanthroline derivatives, as ionophores for alkali metal ions. Their study emphasized the application of these derivatives in sensing agents for ion-selective electrodes and fluorometry, and for selective ion transport (Sugihara & Hiratani, 1996).

Luminescent Properties

Zhang et al. (2009) synthesized and characterized Europium complexes with fluorine-functionalized phenanthroline ligands. These complexes showed higher photoluminescent efficiency and better thermodynamic stability than unfunctionalized complexes, indicating potential applications in photophysical studies (Zhang et al., 2009).

Magnetic Properties

Li et al. (2014) synthesized a linear trinuclear cobalt cluster with 5-fluoro-2-hydroxy-benzoic acid and 1,10-Phenanthroline, showing that these compounds participate in transferring magnetic interaction, a significant finding in the study of magnetic properties (Li et al., 2014).

Safety And Hazards

1,10-Phenanthroline can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

Propiedades

IUPAC Name |

5-fluoro-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZDPBGLVLYHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172727 | |

| Record name | 5-Fluoro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,10-phenanthroline | |

CAS RN |

191861-19-5 | |

| Record name | 5-Fluoro-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191861195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-](/img/structure/B3048989.png)

![Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B3048996.png)